molecular formula C14H11NOS B10845648 7-Methoxy-3-thiophen-3-yl-quinoline

7-Methoxy-3-thiophen-3-yl-quinoline

Cat. No.: B10845648
M. Wt: 241.31 g/mol
InChI Key: AOLUUEDZXBVWED-UHFFFAOYSA-N
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Description

7-Methoxy-3-thiophen-3-yl-quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group at the 7-position and a thiophene ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-thiophen-3-yl-quinoline typically involves the condensation of appropriate quinoline and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-thiophen-3-yl-quinoline can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can yield dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-thiophen-3-yl-quinoline involves its interaction with specific molecular targets. For example, it can inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), which is a key player in cell proliferation and survival . By inhibiting EGFR, the compound can potentially exert anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-3-thiophen-3-yl-quinoline is unique due to the presence of both the methoxy group and the thiophene ring, which can confer distinct chemical and biological properties. This combination can enhance its potential as a therapeutic agent and its utility in material science applications.

Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

7-methoxy-3-thiophen-3-ylquinoline

InChI

InChI=1S/C14H11NOS/c1-16-13-3-2-10-6-12(8-15-14(10)7-13)11-4-5-17-9-11/h2-9H,1H3

InChI Key

AOLUUEDZXBVWED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)C3=CSC=C3

Origin of Product

United States

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